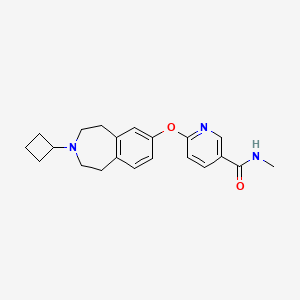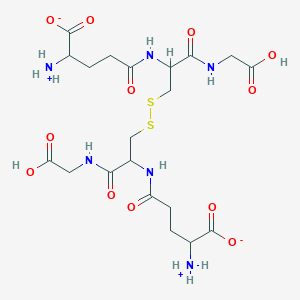![molecular formula C46H36Cl2N6O5 B1684389 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate CAS No. 288574-78-7](/img/structure/B1684389.png)
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate
Overview
Description
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is a low molecular weight, cell-permeable fluorescent probe specifically designed for the detection of zinc ions (Zn²⁺) in biological systems. It is known for its high selectivity and sensitivity towards zinc ions, making it a valuable tool in various scientific research fields. Upon binding with zinc ions, this compound exhibits a significant increase in fluorescence, which can be easily detected and measured.
Mechanism of Action
Target of Action
Zinpyr-1 is a cell-permeable, fluorescein-based probe that selectively detects zinc ions (Zn^2+) in biological systems . The primary target of Zinpyr-1 is free Zn^2+ in cells . Zinc is present in biological systems exclusively as the Zn^2+ cation, which has two major functions: the overwhelming majority is protein-bound Zn^2+, which has catalytic functions or acts as a stabilizer of secondary, tertiary, and quaternary structures .
Mode of Action
Zinpyr-1 operates by binding to free Zn^2+ ions in cells, inducing a positive fluorescence upon metal ion complexation . This fluorescence is detectable and measurable, allowing for the observation of zinc signals within cells . The probe’s excitation wavelength shifts from 515nm to 507nm with increasing zinc concentrations, using an emission filter over 513-558nm .
Biochemical Pathways
Changes in the intracellular free Zn^2+ concentration are part of the signal transduction in mammalian cells . These zinc signals regulate the enzymatic activity of target proteins such as protein tyrosine phosphatases . .
Pharmacokinetics
It is known that zinpyr-1 is soluble in dmso , suggesting it may have good bioavailability
Result of Action
The binding of Zinpyr-1 to free Zn^2+ ions results in a fluorescence signal that can be detected and measured . This allows for the visualization and quantification of free Zn^2+ in cells, providing valuable information about zinc homeostasis within the cell .
Action Environment
The action of Zinpyr-1 can be influenced by environmental factors. For instance, other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ . Moreover, experiments in E. Changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 .
Biochemical Analysis
Biochemical Properties
Zinpyr-1 is primarily used to detect free Zn^2+ in cells . It has been shown to interact with Zn^2+ ions, producing a fluorescence signal that can be detected and quantified . Other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ by Zinpyr-1 .
Cellular Effects
Zinpyr-1 has been used to investigate the role of zinc in cellular processes. For instance, in Escherichia coli, changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 . These findings suggest that Zinpyr-1 can be used to study how changes in the intracellular Zn^2+ concentration can affect cellular processes .
Molecular Mechanism
The molecular mechanism of Zinpyr-1 involves its interaction with free Zn^2+ ions. When Zinpyr-1 comes into contact with Zn^2+, it produces a fluorescence signal that can be detected and quantified . This allows researchers to monitor changes in the intracellular Zn^2+ concentration, providing insights into the role of zinc in cellular processes .
Temporal Effects in Laboratory Settings
The effects of Zinpyr-1 have been studied over time in laboratory settings. For instance, in a study involving human serum samples, Zinpyr-1 was used to measure free zinc concentrations, which ranged from 0.09 to 0.42 nM . This suggests that Zinpyr-1 can be used to monitor changes in the Zn^2+ concentration over time .
Metabolic Pathways
Zinpyr-1 is involved in the detection of free Zn^2+ ions, which play a crucial role in various metabolic pathways . By monitoring changes in the Zn^2+ concentration, Zinpyr-1 can provide insights into the effects of zinc on metabolic flux or metabolite levels .
Transport and Distribution
Zinpyr-1 is used to detect free Zn^2+ ions in cells .
Subcellular Localization
Zinpyr-1 is used to detect free Zn^2+ ions in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate involves multiple steps, starting with the preparation of the core fluorophore structure, followed by the introduction of zinc-binding moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The compound is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then stored at -20°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to this compound induces a conformational change in the molecule, leading to an increase in fluorescence. This reaction is highly specific to zinc ions, although other metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺) can interfere with the detection.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include zinc salts (e.g., zinc chloride or zinc sulfate) and chelating agents such as TPEN (N,N,N’,N’-tetrakis(2-pyridylmethyl)ethylenediamine). The reactions are typically carried out in aqueous solutions at physiological pH to mimic biological conditions.
Major Products: The major product formed from the reaction of this compound with zinc ions is the this compound-Zn²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be used for various analytical applications.
Scientific Research Applications
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a fluorescent probe to study the behavior of zinc ions in various chemical reactions and processes. It helps in understanding the role of zinc in catalysis, coordination chemistry, and material science.
Biology: In biological research, this compound is employed to investigate the role of zinc ions in cellular signaling, enzyme activity, and gene expression. It is used to detect and quantify free zinc ions in cells and tissues, providing insights into zinc homeostasis and its impact on cellular functions.
Medicine: In medicine, this compound is used to study the involvement of zinc ions in various physiological and pathological processes. It has been used to investigate zinc’s role in neurodegenerative diseases, diabetes, and cancer. The probe helps in understanding how zinc dysregulation contributes to disease progression and can aid in the development of zinc-based therapeutic strategies.
Industry: In the industrial sector, this compound is used for quality control and monitoring of zinc levels in various products and processes. It is also employed in the development of zinc-based sensors and diagnostic tools.
Comparison with Similar Compounds
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is part of a family of zinc-specific fluorescent probes, including compounds such as Zinquin and TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide). Compared to these probes, this compound offers higher selectivity and sensitivity towards zinc ions, making it a preferred choice for many applications. Its unique ability to penetrate cell membranes and provide real-time detection of zinc ions sets it apart from other similar compounds.
List of Similar Compounds:- Zinquin
- TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide)
- Fluozin-3
This compound’s unique properties and versatility make it an invaluable tool in scientific research, providing critical insights into the role of zinc ions in various biological and chemical processes.
Properties
IUPAC Name |
2-[4,5-bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEYRLVORYSIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)[O-])C[NH+](CC5=CC=CC=N5)CC6=CC=CC=N6)C[NH+](CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36Cl2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401224 | |
| Record name | Zinpyr-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-46-6, 288574-78-7 | |
| Record name | 2-[4,5-Bis[[bis(2-pyridinylmethyl)amino]methyl]-2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinpyr-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















